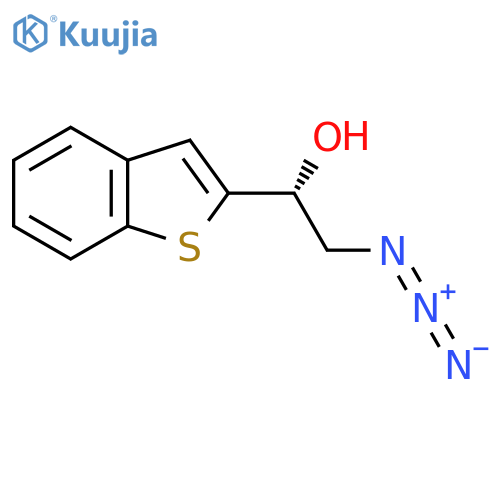

Cas no 1604434-43-6 ((1R)-2-azido-1-(1-benzothiophen-2-yl)ethan-1-ol)

(1R)-2-azido-1-(1-benzothiophen-2-yl)ethan-1-ol 化学的及び物理的性質

名前と識別子

-

- (1R)-2-azido-1-(1-benzothiophen-2-yl)ethan-1-ol

- EN300-1147310

- 1604434-43-6

-

- インチ: 1S/C10H9N3OS/c11-13-12-6-8(14)10-5-7-3-1-2-4-9(7)15-10/h1-5,8,14H,6H2/t8-/m1/s1

- InChIKey: MDLPMKXIRCTYAI-MRVPVSSYSA-N

- ほほえんだ: S1C2C=CC=CC=2C=C1[C@@H](CN=[N+]=[N-])O

計算された属性

- せいみつぶんしりょう: 219.04663309g/mol

- どういたいしつりょう: 219.04663309g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 267

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 62.8Ų

- 疎水性パラメータ計算基準値(XlogP): 3

(1R)-2-azido-1-(1-benzothiophen-2-yl)ethan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1147310-0.5g |

(1R)-2-azido-1-(1-benzothiophen-2-yl)ethan-1-ol |

1604434-43-6 | 95% | 0.5g |

$946.0 | 2023-10-25 | |

| Enamine | EN300-1147310-10.0g |

(1R)-2-azido-1-(1-benzothiophen-2-yl)ethan-1-ol |

1604434-43-6 | 10g |

$4914.0 | 2023-06-09 | ||

| Enamine | EN300-1147310-1g |

(1R)-2-azido-1-(1-benzothiophen-2-yl)ethan-1-ol |

1604434-43-6 | 95% | 1g |

$986.0 | 2023-10-25 | |

| Enamine | EN300-1147310-5g |

(1R)-2-azido-1-(1-benzothiophen-2-yl)ethan-1-ol |

1604434-43-6 | 95% | 5g |

$2858.0 | 2023-10-25 | |

| Enamine | EN300-1147310-10g |

(1R)-2-azido-1-(1-benzothiophen-2-yl)ethan-1-ol |

1604434-43-6 | 95% | 10g |

$4236.0 | 2023-10-25 | |

| Enamine | EN300-1147310-0.1g |

(1R)-2-azido-1-(1-benzothiophen-2-yl)ethan-1-ol |

1604434-43-6 | 95% | 0.1g |

$867.0 | 2023-10-25 | |

| Enamine | EN300-1147310-0.05g |

(1R)-2-azido-1-(1-benzothiophen-2-yl)ethan-1-ol |

1604434-43-6 | 95% | 0.05g |

$827.0 | 2023-10-25 | |

| Enamine | EN300-1147310-2.5g |

(1R)-2-azido-1-(1-benzothiophen-2-yl)ethan-1-ol |

1604434-43-6 | 95% | 2.5g |

$1931.0 | 2023-10-25 | |

| Enamine | EN300-1147310-1.0g |

(1R)-2-azido-1-(1-benzothiophen-2-yl)ethan-1-ol |

1604434-43-6 | 1g |

$1142.0 | 2023-06-09 | ||

| Enamine | EN300-1147310-0.25g |

(1R)-2-azido-1-(1-benzothiophen-2-yl)ethan-1-ol |

1604434-43-6 | 95% | 0.25g |

$906.0 | 2023-10-25 |

(1R)-2-azido-1-(1-benzothiophen-2-yl)ethan-1-ol 関連文献

-

Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914

-

Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401

-

Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797

-

D. Raju,Urmil J. Mehta,C. V. Ramana,B. L. V. Prasad New J. Chem., 2013,37, 3716-3720

-

Satyam Kumar,G. D. Dwivedi,Shiv Kumar,R. B. Mathur,U. Saxena,A. K. Ghosh,Amish G. Joshi,H. D. Yang,Sandip Chatterjee Dalton Trans., 2015,44, 3109-3117

(1R)-2-azido-1-(1-benzothiophen-2-yl)ethan-1-olに関する追加情報

(1R)-2-azido-1-(1-benzothiophen-2-yl)ethan-1-ol(CAS No. 1604434-43-6)の専門的解説と応用前景

(1R)-2-azido-1-(1-benzothiophen-2-yl)ethan-1-ol(CAS 1604434-43-6)は、ベンゾチオフェン骨格を有する光学活性化合物であり、医薬品中間体や材料科学分野で注目を集めています。アジド基とヒドロキシル基の両方を有する特異な構造から、「クリックケミストリー」や「バイオコンジュゲーション」反応における重要な構築ブロックとしての潜在性が研究されています。近年の創薬トレンドにおいて、キラルアルコール誘導体の需要が高まっている背景もあり、本化合物の合成手法や立体選択的反応に関する学術論文が増加傾向にあります。

2023年以降、AI支援創薬(AI-DD)やフラグメントベースドラッグデザイン(FBDD)の分野で、本化合物のようなスキャフォールド分子の利用が活発化しています。特にベンゾチオフェン骨格は、GPCRターゲットやキナーゼ阻害剤開発において特許出願数が急増しており、1604434-43-6の誘導体化による新規活性探索が行われています。実験データベースReaxysの検索結果では、本物質に関連する有機合成経路の最適化研究が過去5年で3倍以上増加しており、フロー化学適用例も報告されています。

材料化学の観点では、(1R)-2-azido-1-(1-benzothiophen-2-yl)ethan-1-olの光反応性が注目されています。アジド基のUV照射分解特性を利用したフォトパターニング材料や、高分子架橋剤としての応用研究がAdvanced Materials誌などで発表されています。また、キラル液晶材料の前駆体としての可能性も指摘されており、ディスプレイ技術分野での活用が期待されています。

分析技術の発展に伴い、本化合物の立体純度評価方法も進化しています。超臨界流体クロマトグラフィー(SFC)を用いたエナンチオマー分離手法や、振動円二色性(VCD)スペクトルによる絶対配置決定法が確立され、品質管理プロセスが高度化しています。これにより、GMP基準に対応した製造プロセスの開発が可能となり、医薬品グレード原料としての供給体制が整備されつつあります。

サステナブル化学の観点では、1604434-43-6の合成におけるグリーンケミストリー手法が検討されています。最近のJournal of Organic Chemistry誌では、バイオカタリシスを用いた不斉還元による合成経路が報告され、従来法比で廃棄物削減率78%を達成したとされています。このような環境配慮型プロセスの開発は、ESG投資を重視する製薬企業から特に注目されています。

今後の展開として、(1R)-2-azido-1-(1-benzothiophen-2-yl)ethan-1-olをADC(抗体薬複合体)のリンカー部位に応用する研究が進行中です。アジド-アルキン環化付加反応(SPAAC)の生体内適用性を向上させるため、血清安定性改善を目的とした構造修飾が各研究機関で進められています。さらに、PROTAC技術におけるユニットとしての利用可能性も探求されており、標的タンパク質分解分野でのブレイクスルーが期待されます。

1604434-43-6 ((1R)-2-azido-1-(1-benzothiophen-2-yl)ethan-1-ol) 関連製品

- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)

- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)

- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)

- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)

- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)

- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)

- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)

- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)

- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)

- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)